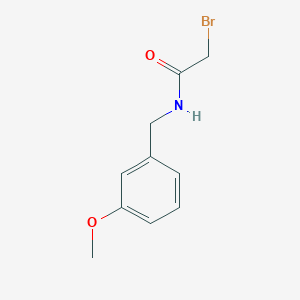

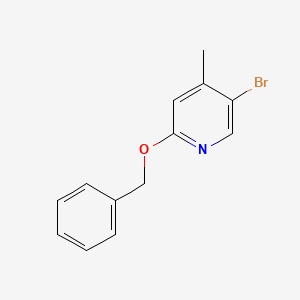

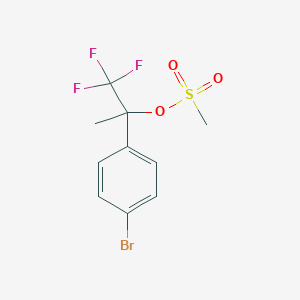

2-Bromo-n-(3-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-n-(3-methoxybenzyl)acetamide, or 2-Br-nMBA, is an organic compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid that has a melting point of 115-116°C and a boiling point of 246-247°C. 2-Br-nMBA has been used in a variety of laboratory experiments and is known for its stability and solubility in both organic solvents and aqueous solutions. This compound has been used in various fields, such as biochemistry, organic synthesis, and medicinal chemistry.

Applications De Recherche Scientifique

Synthetic Chemistry and Pharmaceutical Applications

- Synthesis of N-Alkylacetamides and Carbamates : The acetamide moiety in compounds like 2-Bromo-n-(3-methoxybenzyl)acetamide is crucial in natural and pharmaceutical products. Novel reagents like p-methoxybenzyl N-acetylcarbamate potassium salt show promise in synthesizing N-alkylacetamides and carbamates, important for pharmaceutical research (Sakai et al., 2022).

Natural Product Derivatives and Antioxidant Properties

- Nitrogen-Containing Bromophenols : Nitrogen-containing bromophenols derived from marine algae, which share structural similarities with 2-Bromo-n-(3-methoxybenzyl)acetamide, exhibit potent antioxidant activities. Such compounds could have applications in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Photodynamic Therapy for Cancer

- Photoreactive Compounds for Cancer Treatment : Compounds structurally related to 2-Bromo-n-(3-methoxybenzyl)acetamide, like benzyl acetamide derivatives, are studied for their photoreactivity. Such research can contribute to the development of therapies for conditions like cancer, specifically in photodynamic therapy (Katritzky et al., 2003).

Antioxidant and Radical Scavenging Activities

- Evaluation of Radical Scavenging Activity : Studies on bromophenol derivatives, similar to 2-Bromo-n-(3-methoxybenzyl)acetamide, highlight their potential in scavenging free radicals. This suggests possible applications in developing natural antioxidants for use in various industries (Li et al., 2011).

Teaching and Educational Use in Organic Chemistry

- Organic Chemistry Laboratory Experiment : The reductive amination process involving compounds like N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, related to 2-Bromo-n-(3-methoxybenzyl)acetamide, serves as a valuable teaching tool in organic chemistry labs. It demonstrates key chemical reactions in a straightforward manner (Touchette, 2006).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-n-(3-methoxybenzyl)acetamide are currently unknown . Once the targets of this compound are identified, it will be possible to determine which biochemical pathways are affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.

Propriétés

IUPAC Name |

2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIBUNXBLOJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-(3-methoxybenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)